molecular formula C11H15N5O4S B160171 6-Mercapto-7-methylguanosine CAS No. 55727-10-1

6-Mercapto-7-methylguanosine

Cat. No. B160171
CAS RN: 55727-10-1
M. Wt: 313.34 g/mol
InChI Key: RFHIWBUKNJIBSE-KQYNXXCUSA-N
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Description

6-Mercapto-7-methylguanosine, also known as 7-Methyl-6-thioguanosine, is a compound that has been found in various types of RNAs . It is a positively charged nucleoside that, together with the negatively charged 5′,5′-triphosphate chain linking it to the first transcribed nucleotide of RNA, creates a unique molecular recognition pattern targeted by specific proteins involved in mRNA turnover .


Molecular Structure Analysis

The molecular structure of 6-Mercapto-7-methylguanosine is represented by the formula C11H15N5O4S . It is a positively charged nucleoside that, together with the negatively charged 5′,5′-triphosphate chain linking it to the first transcribed nucleotide of RNA, creates a unique molecular recognition pattern targeted by specific proteins involved in mRNA turnover .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Mercapto-7-methylguanosine include a molecular formula of C11H15N5O4S and a molar mass of 313.333. It has a melting point of >175°C (dec.) and should be stored at -20°C in an inert atmosphere .

Scientific Research Applications

6-Mercapto-7-methylguanosine (MESG): Scientific Research Applications

Safety and Hazards

According to the safety data sheet, 6-Mercapto-7-methylguanosine is not classified as a hazardous substance or mixture .

Future Directions

Future research directions include further investigation into the potential function of m7G modifications in cancer and the development of m7G-related diagnostic and therapeutic strategies . The connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment are also areas of interest .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHIWBUKNJIBSE-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235975
Record name 2-Amino-6-mercapto-7-methylpurine ribonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercapto-7-methylguanosine

CAS RN

55727-10-1
Record name 2-Amino-6-mercapto-7-methylpurine ribonucleoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55727-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercapto-7-methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055727101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-mercapto-7-methylpurine ribonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-MERCAPTO-7-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F1954X1MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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